(R)-Merimepodib

Beschreibung

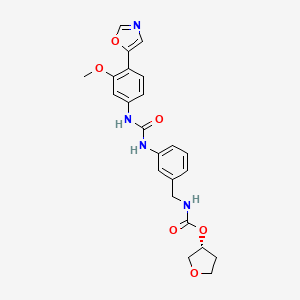

Structure

3D Structure

Eigenschaften

Molekularformel |

C23H24N4O6 |

|---|---|

Molekulargewicht |

452.5 g/mol |

IUPAC-Name |

[(3R)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate |

InChI |

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m1/s1 |

InChI-Schlüssel |

JBPUGFODGPKTDW-GOSISDBHSA-N |

Isomerische SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@@H]3CCOC3)C4=CN=CO4 |

Kanonische SMILES |

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

(R)-Merimepodib: A Deep Dive into its Mechanism of Action as an IMPDH Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Merimepodib, also known as VX-497 or MMPD, is a potent, orally bioavailable, noncompetitive, and reversible inhibitor of inosinetriphosphate monophosphate dehydrogenase (IMPDH).[1][2][3][4][5] This enzyme plays a critical, rate-limiting role in the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, (R)-Merimepodib effectively depletes the intracellular pool of guanosine triphosphate (GTP), a fundamental building block for DNA and RNA synthesis. This mechanism of action confers upon (R)-Merimepodib a broad spectrum of antiviral and antiproliferative activities, making it a subject of significant interest in drug development. This technical guide provides a comprehensive overview of the mechanism of action of (R)-Merimepodib, including its kinetic properties, cellular effects, and the experimental methodologies used to elucidate its function.

Core Mechanism: Inhibition of IMPDH

(R)-Merimepodib exerts its biological effects by directly targeting and inhibiting the activity of IMPDH. This enzyme catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is the first committed step in the de novo synthesis of guanine nucleotides.

Biochemical Pathway of IMPDH Inhibition

The inhibition of IMPDH by (R)-Merimepodib disrupts the normal flow of purine biosynthesis, leading to a reduction in the intracellular concentration of GTP. This depletion of the guanine nucleotide pool has profound consequences for cellular and viral processes that are heavily reliant on GTP.

Quantitative Analysis of (R)-Merimepodib Activity

The inhibitory potency of (R)-Merimepodib has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Enzyme Inhibition and Antiviral Activity

| Parameter | Value | Target/Virus | Cell Line | Reference |

| Ki (IMPDH Type I) | 10 nM | Human IMPDH Isoform I | - | |

| Ki (IMPDH Type II) | 7 nM | Human IMPDH Isoform II | - | |

| IC50 (HBV) | 380 nM | Hepatitis B Virus | HepG2 2.2.15 | |

| CC50 (HepG2 2.2.15) | 5.2 µM | - | HepG2 2.2.15 | |

| IC50 (FMDV O/MYA98/BY/2010) | 7.859 µM | Foot and Mouth Disease Virus | IBRS-2 | |

| IC50 (FMDV A/GD/MM/CHA/2013) | 2.876 µM | Foot and Mouth Disease Virus | IBRS-2 | |

| CC50 (IBRS-2) | 47.74 µM | - | IBRS-2 | |

| EC50 (Zika Virus) | 0.6 µM | Zika Virus | - |

IC50: 50% inhibitory concentration; CC50: 50% cytotoxic concentration; Ki: inhibition constant; EC50: 50% effective concentration.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to characterize the mechanism of action of (R)-Merimepodib.

IMPDH Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of (R)-Merimepodib on the enzymatic activity of IMPDH.

Objective: To determine the Ki of (R)-Merimepodib against purified human IMPDH.

Materials:

-

Purified recombinant human IMPDH (Type I and Type II)

-

Inosine monophosphate (IMP)

-

Nicotinamide adenine dinucleotide (NAD+)

-

(R)-Merimepodib

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM DTT)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing assay buffer, a fixed concentration of IMP, and varying concentrations of (R)-Merimepodib.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding NAD+.

-

Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Determine the mode of inhibition and the Ki value by fitting the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Antiviral Activity Assay (Plaque Reduction Assay)

This cell-based assay is used to determine the concentration of (R)-Merimepodib required to inhibit viral replication.

Objective: To determine the IC50 of (R)-Merimepodib against a specific virus.

Materials:

-

Susceptible host cell line (e.g., Vero cells for SARS-CoV-2, IBRS-2 for FMDV)

-

Virus stock of known titer

-

(R)-Merimepodib

-

Cell culture medium

-

Overlay medium (e.g., containing agar or methylcellulose)

-

Staining solution (e.g., crystal violet)

Protocol:

-

Seed host cells in multi-well plates and grow to confluency.

-

Infect the cell monolayers with a standardized amount of virus for 1 hour.

-

Remove the viral inoculum and wash the cells.

-

Add an overlay medium containing serial dilutions of (R)-Merimepodib.

-

Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Fix and stain the cells to visualize and count the plaques.

-

Calculate the percentage of plaque reduction at each drug concentration compared to the untreated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.

Guanosine Reversal Assay

This assay is a critical experiment to confirm that the antiviral activity of (R)-Merimepodib is due to the depletion of the guanine nucleotide pool.

Objective: To demonstrate that exogenous guanosine can rescue viral replication in the presence of (R)-Merimepodib.

Protocol:

-

Perform an antiviral activity assay as described above.

-

In a parallel set of experiments, add a fixed, non-toxic concentration of guanosine to the overlay medium along with the serial dilutions of (R)-Merimepodib.

-

After incubation, staining, and plaque counting, compare the IC50 values obtained in the presence and absence of exogenous guanosine.

-

A significant increase in the IC50 value in the presence of guanosine confirms that the drug's antiviral effect is mediated through the inhibition of guanine nucleotide synthesis.

Conclusion

(R)-Merimepodib is a well-characterized inhibitor of IMPDH with a clear mechanism of action. Its ability to deplete intracellular GTP pools provides a powerful and broad-spectrum antiviral and antiproliferative effect. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and development of (R)-Merimepodib and other IMPDH inhibitors as potential therapeutic agents. The quantitative data presented underscore its potency and selectivity, making it a valuable tool for researchers in the fields of virology, immunology, and drug discovery.

References

- 1. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Chemical Synthesis of (R)-Merimepodib (VX-497): A Technical Guide

(R)-Merimepodib , also known as VX-497 , is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). Developed by Vertex Pharmaceuticals, this molecule has demonstrated broad-spectrum antiviral and immunosuppressive activities. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and biological evaluation of (R)-Merimepodib, tailored for researchers, scientists, and drug development professionals.

Discovery and Development

(R)-Merimepodib (VX-497) was identified through a targeted drug discovery program at Vertex Pharmaceuticals aimed at identifying novel inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides.[1] The inhibition of IMPDH leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, thereby exerting antiviral and antiproliferative effects.[2]

The initial research, spearheaded by scientists including J. Jain, S. J. Almquist, D. Shlyakhter, and M. W. Harding, focused on developing orally bioavailable small molecules with potent and selective IMPDH inhibitory activity.[1] VX-497 emerged as a lead candidate from a novel class of urea derivatives.[3] Preclinical studies demonstrated its efficacy against a range of DNA and RNA viruses and its potential as an immunosuppressive agent.[1] While initially investigated for the treatment of Hepatitis C, its development for this indication was halted due to modest clinical benefits compared to existing therapies. However, research into its potential applications for other viral infections continues.

Mechanism of Action: IMPDH Inhibition

Merimepodib's mechanism of action centers on the inhibition of IMPDH, a crucial enzyme in the purine biosynthesis pathway. By noncompetitively binding to IMPDH, Merimepodib prevents the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), the rate-limiting step in the de novo synthesis of guanine nucleotides. This targeted inhibition leads to a reduction in the intracellular pool of GTP, which is vital for viral replication and the proliferation of rapidly dividing cells, such as lymphocytes.

Chemical Synthesis Pathway

A scalable synthesis of (R)-Merimepodib (VX-497) has been developed, with a key intermediate being 5-(2-methoxy-4-nitrophenyl)oxazole. The synthesis can be broadly divided into the preparation of the oxazole-containing aniline fragment and the chiral carbamate fragment, followed by their coupling to form the final product.

One synthetic route commences with 3-methoxy-4-methylnitrobenzene. The key steps are outlined below:

-

Oxidation: 3-methoxy-4-methylnitrobenzene is oxidized to 2-methoxy-4-nitrobenzaldehyde.

-

Oxazole Formation: The resulting aldehyde undergoes cyclization with tosylmethyl isocyanide (TosMIC) to yield 5-(2-methoxy-4-nitrophenyl)oxazole.

-

Reduction: The nitro group is reduced to an aniline to give 3-methoxy-4-(oxazol-5-yl)aniline.

-

Urea Formation: The aniline is reacted with a phosgene equivalent (e.g., carbonyldiimidazole) and then coupled with 3-aminobenzylamine (protected) to form the urea linkage.

-

Final Coupling: After deprotection, the resulting amine is reacted with an activated carbonate derivative of (S)-tetrahydrofuran-3-ol to yield (R)-Merimepodib.

Quantitative Biological Data

The biological activity of (R)-Merimepodib has been quantified against various viruses and cell lines. The following tables summarize key efficacy and cytotoxicity data.

Table 1: Antiviral Activity of (R)-Merimepodib (VX-497)

| Virus | Assay Type | Cell Line | IC50 (µM) | CC50 (µM) | Therapeutic Index (CC50/IC50) | Reference |

| Hepatitis B Virus (HBV) | DNA Reduction | HepG2 2.2.15 | 0.38 | >100 | >263 | |

| Human Cytomegalovirus (HCMV) | Plaque Reduction | MRC-5 | 0.80 | >100 | >125 | |

| Respiratory Syncytial Virus (RSV) | CPE Reduction | HEp-2 | 1.14 | 41 | 36 | |

| Herpes Simplex Virus-1 (HSV-1) | Plaque Reduction | Vero | 6.3 | >100 | >16 | |

| Encephalomyocarditis virus (EMCV) | CPE Reduction | L929 | 1.0 | 90 | 90 | |

| Parainfluenza-3 virus | CPE Reduction | LLC-MK2 | 6.0 | >100 | >17 | |

| Bovine Viral Diarrhea Virus (BVDV) | CPE Reduction | MDBK | 19 | 60 | 3.2 | |

| Venezuelan Equine Encephalomyelitis Virus (VEEV) | CPE Reduction | Vero | 19 | >100 | >5.3 | |

| Dengue virus | CPE Reduction | Vero | 19 | >100 | >5.3 |

IC50: Half-maximal inhibitory concentration; CC50: Half-maximal cytotoxic concentration; CPE: Cytopathic effect.

Table 2: Antiproliferative Activity of (R)-Merimepodib (VX-497)

| Cell Line | Cell Type | IC50 (nM) | Reference |

| CEM | Human T-lymphoblastoid | ~100 | |

| Primary Human Lymphocytes | Mixed Lymphocytes | ~100 | |

| Primary Mouse Lymphocytes | Mixed Lymphocytes | ~100 | |

| Primary Rat Lymphocytes | Mixed Lymphocytes | ~100 | |

| Primary Dog Lymphocytes | Mixed Lymphocytes | ~100 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key assays used in the evaluation of (R)-Merimepodib.

IMPDH Enzyme Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of IMPDH.

-

Reagents: Purified recombinant human IMPDH, IMP substrate, NAD+ cofactor, reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 0.5 mM EDTA), (R)-Merimepodib stock solution in DMSO.

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the IMP substrate in a 96-well UV-transparent plate.

-

Add varying concentrations of (R)-Merimepodib or vehicle control (DMSO) to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the IMP substrate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the formation of NADH.

-

Calculate the initial reaction velocity for each concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Antiviral Cytopathic Effect (CPE) Reduction Assay

This cell-based assay determines the concentration of a compound required to inhibit virus-induced cell death.

-

Materials: Susceptible host cell line (e.g., Vero, HEp-2), virus stock, cell culture medium, (R)-Merimepodib, and a cell viability reagent (e.g., MTT, CellTiter-Glo®).

-

Procedure:

-

Seed host cells in a 96-well plate and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of (R)-Merimepodib in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with a pre-titered amount of virus (e.g., at a multiplicity of infection of 0.01). Include uninfected and untreated virus-infected controls.

-

Incubate the plate for a period sufficient for the virus to cause significant CPE in the control wells (typically 3-7 days).

-

Assess cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the IC50 (concentration protecting 50% of cells from CPE) and CC50 (concentration causing 50% cytotoxicity in uninfected cells) values.

-

Cell Proliferation Assay

This assay measures the antiproliferative activity of a compound on a given cell line.

-

Materials: Proliferating cell line (e.g., CEM), cell culture medium, (R)-Merimepodib, and a proliferation detection reagent (e.g., [3H]-thymidine, BrdU, or a dye-based assay).

-

Procedure:

-

Seed cells at a low density in a 96-well plate.

-

Add serial dilutions of (R)-Merimepodib to the wells. Include a vehicle control.

-

Incubate for a period that allows for several cell divisions (e.g., 48-72 hours).

-

Add the proliferation detection reagent and incubate according to the manufacturer's protocol.

-

Measure the signal (e.g., radioactivity, absorbance, or fluorescence), which is proportional to the number of proliferating cells.

-

Calculate the IC50 value by plotting the percentage of proliferation inhibition against the logarithm of the compound concentration.

-

Conclusion

(R)-Merimepodib (VX-497) stands as a significant discovery in the field of IMPDH inhibitors, showcasing a rational approach to drug design. Its well-defined mechanism of action, broad-spectrum antiviral activity, and established synthetic pathway make it a valuable tool for virology and immunology research. While its clinical development for Hepatitis C did not proceed, the comprehensive data gathered on its synthesis and biological properties continue to inform the development of new antiviral and immunosuppressive agents. This technical guide provides a consolidated resource for professionals in the field to understand and potentially build upon the science of (R)-Merimepodib.

References

The Immunosuppressive Effects of (R)-Merimepodib on Lymphocyte Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Merimepodib, also known as VX-497, is a potent and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), a critical component for DNA and RNA synthesis.[2][4] Consequently, (R)-Merimepodib exhibits significant immunosuppressive effects by selectively inhibiting the proliferation of lymphocytes, which are highly dependent on the de novo purine synthesis pathway. This technical guide provides an in-depth overview of the immunosuppressive effects of (R)-Merimepodib on lymphocyte proliferation, including its mechanism of action, quantitative efficacy, and detailed experimental protocols for its evaluation.

Mechanism of Action

(R)-Merimepodib exerts its immunosuppressive effects by targeting IMPDH, which catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the synthesis of guanine nucleotides. Lymphocytes, particularly activated T and B cells, undergo rapid proliferation upon stimulation, a process that demands a high rate of DNA and RNA synthesis and is therefore heavily reliant on the de novo purine synthesis pathway.

By inhibiting IMPDH, (R)-Merimepodib depletes the intracellular pool of GTP. This GTP depletion has profound effects on lymphocyte function, primarily by inducing a cell cycle arrest at the G1 phase. The key molecular events following GTP depletion include:

-

Inhibition of Retinoblastoma Protein (pRb) Phosphorylation: Reduced GTP levels lead to decreased activity of cyclin-dependent kinases (CDKs) responsible for phosphorylating pRb. Hypophosphorylated pRb remains active and sequesters E2F transcription factors, preventing the expression of genes required for S phase entry.

-

Downregulation of Cyclin D3: The expression of Cyclin D3, a key regulator of G1 progression, is significantly reduced in the presence of IMPDH inhibitors.

-

Stabilization of p27Kip1: The degradation of the CDK inhibitor p27Kip1 is inhibited, leading to its accumulation and further suppression of CDK activity.

This G1 phase arrest effectively halts the clonal expansion of lymphocytes, thereby mediating the immunosuppressive activity of (R)-Merimepodib. The effects of (R)-Merimepodib can be reversed by the addition of exogenous guanosine, confirming its specific mechanism of action through IMPDH inhibition.

Signaling Pathway Diagram

Quantitative Data on Lymphocyte Proliferation Inhibition

(R)-Merimepodib has demonstrated potent inhibition of lymphocyte proliferation across various species. The following table summarizes the available quantitative data on the efficacy of (R)-Merimepodib.

| Parameter | Species | Cell Type | Value | Reference |

| Inhibition Concentration | Human, Mouse, Rat, Dog | Primary Lymphocytes | ~100 nM | |

| ED50 | Mouse | In vivo primary IgM antibody response | ~30-35 mg/kg |

Experimental Protocols

The immunosuppressive activity of (R)-Merimepodib on lymphocyte proliferation can be assessed using several in vitro and in vivo assays. Detailed methodologies for two common in vitro assays are provided below.

Lymphocyte Proliferation Assay using [3H]-Thymidine Incorporation

This assay measures the proliferation of lymphocytes by quantifying the incorporation of radiolabeled thymidine into newly synthesized DNA.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or splenocytes

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Mitogen (e.g., Phytohemagglutinin (PHA) for T cells, Lipopolysaccharide (LPS) for B cells)

-

(R)-Merimepodib stock solution (in DMSO)

-

[3H]-Thymidine (1 mCi/mL)

-

96-well flat-bottom microtiter plates

-

Cell harvester

-

Scintillation counter and scintillation fluid

Procedure:

-

Cell Preparation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile PBS and resuspend in complete RPMI 1640 medium to a final concentration of 1 x 106 cells/mL.

-

Assay Setup:

-

Add 100 µL of the cell suspension (1 x 105 cells) to each well of a 96-well plate.

-

Prepare serial dilutions of (R)-Merimepodib in complete RPMI 1640 medium. Add 50 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Add 50 µL of the appropriate mitogen (e.g., PHA at a final concentration of 5 µg/mL) to stimulate proliferation. For unstimulated controls, add 50 µL of medium.

-

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

[3H]-Thymidine Labeling: 18 hours prior to harvesting, add 1 µCi of [3H]-Thymidine in 20 µL of medium to each well.

-

Harvesting and Measurement:

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Wash the filters with distilled water to remove unincorporated [3H]-Thymidine.

-

Place the dried filters into scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of proliferation inhibition for each concentration of (R)-Merimepodib compared to the mitogen-stimulated control. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Experimental Workflow: [3H]-Thymidine Incorporation Assay

References

- 1. VX-497: a novel, selective IMPDH inhibitor and immunosuppressive agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Embrace: A Technical Guide to the (R)-Merimepodib Binding Site on Inosine Monophosphate Dehydrogenase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding interaction between (R)-Merimepodib and its target, inosine monophosphate dehydrogenase (IMPDH). IMPDH is a crucial enzyme in the de novo biosynthesis of guanine nucleotides, making it a significant target for antiviral and immunosuppressive therapies.[1][2] (R)-Merimepodib, a potent, specific, and reversible inhibitor of IMPDH, has demonstrated broad-spectrum antiviral activity.[3][4][5] This document details the quantitative aspects of this interaction, experimental methodologies for its study, and the downstream cellular consequences of IMPDH inhibition by (R)-Merimepodib.

Quantitative Analysis of (R)-Merimepodib Inhibition

The inhibitory potency of (R)-Merimepodib against IMPDH has been characterized by various in vitro and cell-based assays. The following table summarizes key quantitative data, providing a comparative overview of its efficacy.

| Parameter | Value | System/Assay Condition | Reference |

| IC50 | 7.0 nM | Inosine-5'-monophosphate dehydrogenase (IMPDH) enzyme assay | |

| IC50 | 380 nM | Antiviral activity in HepG2 2.2.15 cells | |

| IC50 | 0.43 µM | CCRF-CEM (human leukemia) cell proliferation assay | |

| IC50 | 0.49 µM | CCRF-CEM (human leukemia) cell proliferation assay | |

| EC50 | 0.6 µM | Zika virus (ZIKV) RNA replication inhibition | |

| ED50 | ~30-35 mg/kg | Inhibition of primary IgM antibody response in mice (oral administration) |

Note: IC50 (half maximal inhibitory concentration) and EC50 (half maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition/effect in vitro. ED50 (median effective dose) is the dose that produces a quantal effect in 50% of the population that takes it.

The Noncompetitive Binding Nature of (R)-Merimepodib

(R)-Merimepodib is characterized as a noncompetitive inhibitor of IMPDH. This mode of inhibition implies that (R)-Merimepodib does not bind to the same active site as the substrate, inosine monophosphate (IMP), or the cofactor, NAD+. Instead, it is proposed to bind to a distinct site on the enzyme, inducing a conformational change that reduces the enzyme's catalytic efficiency. This is a significant characteristic, as its inhibitory effect is not overcome by increasing substrate concentrations.

Experimental Protocols for Studying the (R)-Merimepodib-IMPDH Interaction

A thorough understanding of the binding of (R)-Merimepodib to IMPDH necessitates a combination of biochemical, biophysical, and structural biology techniques. Below are detailed methodologies for key experiments.

IMPDH Enzyme Activity Assay

This spectrophotometric assay is fundamental for quantifying the inhibitory effect of (R)-Merimepodib on IMPDH activity. The assay measures the rate of NAD+ reduction to NADH, which is monitored by the increase in absorbance at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl (pH 8.0), 150 mM KCl, 1 mM EDTA, 1 mM Dithiothreitol (DTT).

-

Substrate Stock Solution: 20 mM IMP and 50 mM NAD+ in assay buffer.

-

Enzyme: Purified recombinant human IMPDH2.

-

(R)-Merimepodib: Stock solution in DMSO.

-

96-well UV-transparent microplate.

-

Spectrophotometer capable of reading absorbance at 340 nm.

Procedure:

-

Prepare a reaction mixture in each well of the microplate containing the assay buffer and the desired concentration of (R)-Merimepodib (or DMSO for control).

-

Add a pre-determined amount of purified IMPDH enzyme to each well.

-

Initiate the reaction by adding the substrate stock solution to achieve final concentrations of 1 mM IMP and 2.5 mM NAD+.

-

Immediately begin monitoring the increase in absorbance at 340 nm at 25°C for a set period (e.g., 2 minutes).

-

Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

-

Determine the IC50 value of (R)-Merimepodib by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

X-ray Crystallography

Determining the three-dimensional structure of the IMPDH-(R)-Merimepodib complex is crucial for elucidating the precise binding site and the molecular interactions that govern inhibitor binding.

Methodology Outline:

-

Protein Expression and Purification:

-

Clone the gene for human IMPDH2 into an appropriate expression vector (e.g., pET vector) and transform it into an E. coli expression strain.

-

Induce protein expression with IPTG and grow the cells at a reduced temperature to enhance soluble protein production.

-

Lyse the cells and purify the recombinant IMPDH2 using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography.

-

-

Crystallization:

-

Concentrate the purified IMPDH2 to a suitable concentration (e.g., 5-10 mg/mL).

-

Incubate the protein with a molar excess of (R)-Merimepodib.

-

Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various commercially available or custom-made crystallization screens.

-

-

Data Collection and Structure Determination:

-

Cryo-protect the obtained crystals and collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data using appropriate software (e.g., HKL2000 or XDS).

-

Solve the structure by molecular replacement using a previously determined structure of IMPDH as a search model.

-

Refine the model against the diffraction data and build the (R)-Merimepodib molecule into the electron density map.

-

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time analysis of the kinetics and affinity of the interaction between (R)-Merimepodib and IMPDH.

Experimental Workflow:

-

Chip Preparation:

-

Immobilize purified IMPDH onto a suitable sensor chip (e.g., CM5 chip) using amine coupling chemistry. This involves activating the carboxymethylated dextran surface, injecting the protein, and then deactivating the remaining active groups.

-

-

Binding Analysis:

-

Prepare a series of dilutions of (R)-Merimepodib in a suitable running buffer (e.g., HBS-EP).

-

Inject the different concentrations of (R)-Merimepodib over the immobilized IMPDH surface and a reference flow cell (without immobilized protein).

-

Monitor the binding response (in Resonance Units, RU) in real-time.

-

After each injection, regenerate the sensor surface using a mild regeneration solution to remove the bound analyte.

-

-

Data Analysis:

-

Subtract the reference channel data from the active channel data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Visualizing the Impact: Signaling Pathways and Experimental Workflows

The inhibition of IMPDH by (R)-Merimepodib has significant downstream effects on cellular signaling pathways due to the depletion of the guanine nucleotide pool. The following diagrams, generated using the DOT language for Graphviz, illustrate these relationships and a typical experimental workflow.

Caption: Signaling pathway of IMPDH and its inhibition by (R)-Merimepodib.

References

Initial In Vitro Studies of (R)-Merimepodib Against Emerging RNA Viruses: A Technical Guide

Introduction (R)-Merimepodib, also known as Merimepodib (MMPD) or VX-497, is an investigational, orally bioavailable small molecule that acts as a potent, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3][4] This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides.[2] By depleting the intracellular pool of guanosine triphosphate (GTP), Merimepodib disrupts the synthesis of viral RNA and DNA, thereby exerting a broad-spectrum antiviral effect. Initial in vitro studies have demonstrated its activity against a wide array of emerging and pathogenic RNA viruses, positioning it as a compound of interest for further antiviral drug development.

This technical guide provides a consolidated overview of the initial in vitro findings for (R)-Merimepodib, focusing on its efficacy against various RNA viruses. It includes a summary of quantitative antiviral data, detailed experimental methodologies, and visualizations of its mechanism and experimental workflows for researchers, scientists, and drug development professionals.

Mechanism of Action: IMPDH Inhibition

The primary antiviral mechanism of Merimepodib is the targeted inhibition of IMPDH. This enzyme catalyzes the conversion of inosine 5'-monophosphate (IMP) to xanthosine 5'-monophosphate (XMP), an essential step for the production of guanine nucleotides. RNA viruses are particularly dependent on the de novo synthesis pathway for a sufficient supply of nucleotide triphosphates to fuel their rapid replication via RNA-dependent RNA polymerase (RdRp). By inhibiting IMPDH, Merimepodib effectively starves the virus of the necessary GTP building blocks, leading to the suppression of viral replication. This mechanism is confirmed by guanosine reversal experiments, where the addition of exogenous guanosine to cell cultures restores viral replication in the presence of the drug.

Caption: Mechanism of action of (R)-Merimepodib via inhibition of the IMPDH enzyme.

Summary of In Vitro Antiviral Activity

Merimepodib has been evaluated against a diverse panel of emerging RNA viruses. The following table summarizes the key quantitative data from these initial in vitro studies, including the 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), the 50% cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI), which indicates the therapeutic window of the compound.

| Virus | Virus Family | Cell Line | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |

| Zika Virus (ZIKV) | Flaviviridae | Vero | 0.6 | >10 (Day 1) | >16.7 |

| SARS-CoV-2 | Coronaviridae | Vero | ~3.3 (Significant titer reduction) | Not specified | Not applicable |

| Ebola Virus (EBOV) | Filoviridae | Not specified | Titer reduction observed | Not specified | Not applicable |

| Lassa Virus (LASV) | Arenaviridae | Not specified | Titer reduction observed | Not specified | Not applicable |

| Junin Virus (JUNV) | Arenaviridae | Not specified | Titer reduction observed | Not specified | Not applicable |

| Chikungunya Virus (CHIKV) | Togaviridae | Not specified | Titer reduction observed | Not specified | Not applicable |

| Foot-and-Mouth Disease Virus (FMDV) O/MYA98/BY/2010 | Picornaviridae | IBRS-2 | 7.859 | 47.74 | 6.07 |

| Foot-and-Mouth Disease Virus (FMDV) A/GD/MM/CHA/2013 | Picornaviridae | IBRS-2 | 2.876 | 47.74 | 16.60 |

| Dengue virus (DENV) | Flaviviridae | Not specified | 6 - 19 | Not specified | Not applicable |

| Venezuelan Equine Encephalitis (VEEV) | Togaviridae | Not specified | 6 - 19 | Not specified | Not applicable |

| Parainfluenza-3 virus | Paramyxoviridae | Not specified | 6 - 19 | Not specified | Not applicable |

Detailed Experimental Protocols

The following sections describe generalized protocols based on methodologies reported in studies of Merimepodib.

General Antiviral Efficacy Assay

This protocol outlines a typical workflow for assessing the antiviral activity of Merimepodib against an RNA virus in a cell-based assay.

Methodology:

-

Cell Culture and Seeding: Select a susceptible cell line (e.g., Vero or IBRS-2 cells) and seed them into multi-well plates (e.g., 12-well or 96-well) at a predetermined density. Incubate for 24 hours to allow for cell attachment and formation of a monolayer.

-

Drug Preparation: Prepare a stock solution of (R)-Merimepodib in a suitable solvent like DMSO. Create a series of dilutions in cell culture medium to achieve the desired final concentrations for testing.

-

Pre-treatment (Optional but Recommended): For mechanism-based inhibitors like Merimepodib, pre-treating the cells can enhance efficacy. Remove the culture medium and add the medium containing the various drug concentrations. Incubate for a set period (e.g., 4 hours to overnight) before infection.

-

Viral Infection: Infect the cell monolayer with the target virus at a specific Multiplicity of Infection (MOI), for example, 0.1. Allow the virus to adsorb for approximately 1 hour.

-

Treatment: After adsorption, remove the viral inoculum, wash the cells, and add fresh culture medium containing the corresponding concentrations of Merimepodib.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period relevant to the virus's replication cycle (e.g., 12 to 48 hours).

-

Endpoint Analysis: Harvest cell supernatants or lysates to quantify viral replication. Common methods include:

-

Plaque Assay or TCID₅₀: To determine infectious viral titers.

-

RT-qPCR: To quantify viral RNA levels.

-

Immunofluorescence Assay (IFA) or Western Blot: To detect the expression of viral proteins.

-

Caption: A generalized workflow for an in vitro antiviral efficacy assay.

Cytotoxicity Assay

Determining the cytotoxicity of a compound is crucial for calculating its selectivity index.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

-

Drug Treatment: Treat the cells with a serial dilution of Merimepodib, matching the concentrations used in the efficacy assay. Include untreated cells as a control.

-

Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 1, 3, or 7 days).

-

Viability Measurement: Assess cell viability using a standard method such as MTT, XTT, or a luminescent ATP-based assay (e.g., CellTiter-Glo).

-

Data Analysis: Plot the percentage of cell viability against the drug concentration and use a non-linear regression model to calculate the CC₅₀ value.

Guanosine Reversal Assay

This experiment is essential to confirm that the antiviral activity of Merimepodib is due to IMPDH inhibition.

Methodology:

-

Setup: Prepare three sets of virus-infected cell cultures.

-

Set 1 (Virus Control): Infected cells with no drug treatment.

-

Set 2 (Inhibition): Infected cells treated with an effective concentration of Merimepodib (e.g., 10 µM).

-

Set 3 (Reversal): Infected cells treated with Merimepodib and supplemented with exogenous guanosine (e.g., 100 µM).

-

-

Incubation & Analysis: Incubate the cultures and measure viral replication as described in the efficacy assay protocol.

-

Expected Outcome: Viral replication should be high in Set 1, significantly inhibited in Set 2, and restored to near-normal levels in Set 3, confirming the GTP-dependent mechanism of action.

Caption: Logical flow and expected outcomes of a guanosine reversal experiment.

Conclusion and Future Directions

The initial in vitro data robustly demonstrate that (R)-Merimepodib is a broad-spectrum inhibitor of a diverse range of emerging RNA viruses, including flaviviruses, coronaviruses, and picornaviruses. Its specific mechanism of action, targeting the host IMPDH enzyme, makes it a valuable candidate for further study, as this may present a higher barrier to the development of viral resistance compared to direct-acting antivirals. Studies have also suggested its potential for use in combination therapies, for instance with remdesivir against SARS-CoV-2, to achieve synergistic effects. While a clinical trial for COVID-19 was halted due to safety concerns, the potent in vitro efficacy of Merimepodib warrants continued investigation. Future research should focus on optimizing its therapeutic index, exploring its efficacy in more advanced preclinical models, and evaluating its potential against a wider array of high-priority viral pathogens.

References

Physicochemical properties and structure of (R)-Merimepodib

An In-depth Technical Guide to the Physicochemical Properties and Structure of (R)-Merimepodib

Introduction

(R)-Merimepodib, also known as VX-497, is a potent, reversible, and noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme plays a crucial role in the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, (R)-Merimepodib depletes intracellular pools of guanosine triphosphate (GTP), leading to antiproliferative and antiviral effects. It has demonstrated a broad spectrum of antiviral activity against various RNA and DNA viruses, including hepatitis C virus (HCV), Zika virus, Ebola virus, and others. This document provides a comprehensive overview of the physicochemical properties, structure, and mechanism of action of (R)-Merimepodib, along with detailed experimental protocols for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-Merimepodib is presented in the table below. This data is crucial for understanding its behavior in biological systems and for formulation development.

| Property | Value | Reference |

| IUPAC Name | [(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate | |

| Synonyms | VX-497, MMPD | |

| CAS Number | 198821-22-6 | |

| Chemical Formula | C23H24N4O6 | |

| Molecular Weight | 452.46 g/mol | |

| Solubility | DMSO: ≥ 90 mg/mL DMF: 30 mg/mL Water: Insoluble Ethanol: Insoluble DMSO:PBS (pH 7.2) (1:6): 0.14 mg/mL | |

| Appearance | Crystalline solid |

Chemical Structure and Crystallography

(R)-Merimepodib is a complex organic molecule belonging to the class of phenyl-1,3-oxazoles. The crystal structure of merimepodib has been determined using synchrotron X-ray powder diffraction data.

Key Crystallographic Data:

-

Crystal System: Orthorhombic

-

Space Group: P212121

-

Unit Cell Dimensions: a = 4.60827(3) Å, b = 12.30400(14) Å, c = 37.9583(4) Å

-

Volume: 2152.241(20) ų

-

Molecules per unit cell (Z): 4

The crystal structure is characterized by two chains of N–H⋯O hydrogen bonds that extend along the a-axis, contributing to the stability of the crystalline lattice. The solid-state conformation shares a similar overall shape to the minimum-energy conformation calculated by Density Functional Theory (DFT), although with different orientations of several ring structures.

Mechanism of Action: IMPDH Inhibition

(R)-Merimepodib exerts its biological effects by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH). IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. This pathway is critical for rapidly proliferating cells, such as lymphocytes, and for the replication of many viruses that rely on host cell machinery for nucleotide synthesis.

The inhibition of IMPDH by (R)-Merimepodib leads to a reduction in the intracellular pool of guanosine triphosphate (GTP). This depletion of GTP has several downstream consequences, including the suppression of DNA and RNA synthesis, which ultimately inhibits cell proliferation and viral replication. The antiviral effect of (R)-Merimepodib can be reversed by the addition of exogenous guanosine, confirming its mechanism of action through the IMPDH pathway.

Caption: IMPDH Inhibition Pathway by (R)-Merimepodib.

Experimental Protocols

This section provides an overview of standard methodologies for determining key physicochemical and biological parameters of (R)-Merimepodib.

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely used and reliable technique for determining the equilibrium solubility of a compound.

Protocol:

-

Preparation: Prepare a series of vials containing a specific solvent (e.g., water, phosphate-buffered saline at various pH values).

-

Addition of Compound: Add an excess amount of (R)-Merimepodib to each vial to ensure that a saturated solution is formed in equilibrium with the solid drug.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to separate the solid phase.

-

Sampling and Analysis: Carefully withdraw a sample from the supernatant (the clear saturated solution). The concentration of (R)-Merimepodib in the sample is then determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and straightforward method for determining the acid dissociation constant (pKa) of a compound.

Protocol:

-

Sample Preparation: Dissolve a precise amount of (R)-Merimepodib in a suitable solvent mixture (e.g., water with a co-solvent if necessary) to a known concentration (e.g., 1 mM).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: Add a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) in small, precise increments.

-

Data Recording: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. Multiple titrations should be performed to ensure accuracy.

LogP Determination (Shake-Flask Method)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is typically determined by partitioning between n-octanol and water.

Protocol:

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of (R)-Merimepodib to a mixture of the pre-saturated n-octanol and water in a separation funnel.

-

Equilibration: Shake the funnel for a sufficient time to allow the compound to partition between the two phases, then allow the layers to separate completely.

-

Concentration Measurement: Determine the concentration of (R)-Merimepodib in both the n-octanol and aqueous phases using a suitable analytical method like HPLC-UV.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

IMPDH Enzyme Inhibition Assay

The inhibitory activity of (R)-Merimepodib on IMPDH can be quantified by monitoring the enzyme-catalyzed conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), which is coupled to the reduction of NAD+ to NADH. The production of NADH can be measured spectrophotometrically at 340 nm.

(R)-Merimepodib: A Technical Guide to Target Validation in Viral Replication

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Merimepodib (also known as Merimepodib or VX-497) is a potent, non-competitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH). This enzyme is a critical rate-limiting step in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, (R)-Merimepodib effectively depletes the intracellular pools of guanosine triphosphate (GTP), a nucleotide essential for viral DNA and RNA synthesis. This mechanism of action confers broad-spectrum antiviral activity against a range of RNA and DNA viruses, making IMPDH a validated target for antiviral therapy. This technical guide provides an in-depth overview of the target validation of (R)-Merimepodib, including its mechanism of action, quantitative antiviral efficacy, and detailed experimental protocols for its study.

Mechanism of Action

(R)-Merimepodib exerts its antiviral effects by targeting the host cell enzyme IMPDH.[1][2][3] Viruses are obligate intracellular parasites that rely on the host cell's machinery for replication, including the supply of nucleotides for the synthesis of their genetic material.[4] IMPDH catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP), a crucial step in the de novo synthesis of guanine nucleotides.[2] By non-competitively inhibiting IMPDH, (R)-Merimepodib leads to a significant reduction in the intracellular concentration of GTP. This depletion of the guanine nucleotide pool directly hinders the replication of viral genomes, thereby suppressing viral proliferation. A key validation of this on-target mechanism is the reversal of antiviral activity by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step and replenishes the GTP pool.

Caption: Mechanism of action of (R)-Merimepodib.

Quantitative Antiviral Activity

(R)-Merimepodib has demonstrated potent antiviral activity against a wide array of viruses in vitro. The following tables summarize its efficacy, presented as 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀), and its cytotoxicity, presented as the 50% cytotoxic concentration (CC₅₀).

Table 1: Antiviral Activity of (R)-Merimepodib against Various Viruses

| Virus | Cell Line | Assay Type | EC₅₀ / IC₅₀ (µM) | Citation(s) |

| Zika Virus (ZIKV) | Vero | RNA Replication | 0.6 | |

| Foot and Mouth Disease Virus (FMDV) - O/MYA98/BY/2010 | IBRS-2 | CPE Inhibition | 7.859 | |

| Foot and Mouth Disease Virus (FMDV) - A/GD/MM/CHA/2013 | IBRS-2 | CPE Inhibition | 2.876 | |

| Hepatitis B Virus (HBV) | HepG2.2.15 | Viral DNA Reduction | 0.38 | |

| Herpes Simplex Virus Type 1 (HSV-1) | - | - | 6 - 19 | |

| Parainfluenza-3 Virus | - | - | 6 - 19 | |

| Bovine Viral Diarrhea Virus (BVDV) | - | - | 6 - 19 | |

| Venezuelan Equine Encephalomyelitis Virus (VEEV) | - | - | 6 - 19 | |

| Dengue virus | - | - | 6 - 19 |

Table 2: Anti-SARS-CoV-2 Activity of (R)-Merimepodib

| Treatment Condition | Cell Line | Viral Titer Reduction | Concentration (µM) | Citation(s) |

| Overnight Pretreatment | Vero | ~4 logs | 10 | |

| 4-hour Pretreatment | Vero | ~3 logs | 10 | |

| 4-hour Pretreatment | Vero | ~1.5 logs | 5 | |

| 4-hour Pretreatment | Vero | >1 log | 3.3 |

Table 3: Cytotoxicity of (R)-Merimepodib

| Cell Line | CC₅₀ (µM) | Citation(s) |

| IBRS-2 | 47.74 | |

| HepG2.2.15 | 5.2 |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of (R)-Merimepodib's antiviral properties and its mechanism of action.

IMPDH Inhibition Assay

This protocol is a generalized enzymatic assay to determine the inhibitory effect of (R)-Merimepodib on IMPDH activity.

-

Reagents and Materials:

-

Recombinant human IMPDH2

-

IMP substrate

-

NAD⁺ cofactor

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA)

-

(R)-Merimepodib stock solution (in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare serial dilutions of (R)-Merimepodib in the reaction buffer.

-

In a 96-well plate, add 50 µL of the reaction buffer, 10 µL of the IMPDH2 enzyme, and 10 µL of the (R)-Merimepodib dilution or DMSO (vehicle control).

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 20 µL of IMP and 10 µL of NAD⁺.

-

Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm every 30 seconds for 15-30 minutes at 37°C.

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance curves.

-

Determine the percent inhibition for each concentration of (R)-Merimepodib relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

-

Viral Replication Assay (Plaque Assay)

This protocol determines the quantity of infectious virus and the effect of (R)-Merimepodib on viral replication.

-

Cell Seeding:

-

Seed host cells (e.g., Vero cells) in 6-well plates at a density that will result in a confluent monolayer the following day.

-

Incubate at 37°C with 5% CO₂.

-

-

Drug Treatment and Infection:

-

The next day, when cells are 90-100% confluent, remove the growth medium.

-

Pre-treat the cells with various concentrations of (R)-Merimepodib in serum-free medium for a specified duration (e.g., 4 hours or overnight).

-

After pre-treatment, infect the cells with the virus at a specific multiplicity of infection (MOI) for 1 hour at 37°C.

-

During the infection period, gently rock the plates every 15 minutes.

-

-

Overlay and Incubation:

-

After the 1-hour adsorption period, remove the inoculum.

-

Wash the cell monolayer gently with PBS.

-

Overlay the cells with a semi-solid medium (e.g., containing 1% low-melting-point agarose or methylcellulose) mixed with growth medium containing the respective concentrations of (R)-Merimepodib.

-

Incubate the plates at 37°C with 5% CO₂ for 2-5 days, depending on the virus, until plaques are visible.

-

-

Plaque Visualization and Quantification:

-

Fix the cells with a 4% formaldehyde solution.

-

Remove the overlay and stain the cell monolayer with a crystal violet solution.

-

Count the number of plaques in each well.

-

Calculate the viral titer in plaque-forming units per milliliter (PFU/mL).

-

Determine the EC₅₀ of (R)-Merimepodib by plotting the percentage of viral titer reduction against the drug concentration.

-

Intracellular GTP Quantification (HPLC-Based Method)

This protocol measures the intracellular GTP levels following treatment with (R)-Merimepodib.

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and grow to 80-90% confluency.

-

Treat the cells with varying concentrations of (R)-Merimepodib for a specified time.

-

-

Nucleotide Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with a 0.4 M perchloric acid solution on ice.

-

Scrape the cells and collect the lysate.

-

Neutralize the lysate with a potassium carbonate solution.

-

Centrifuge at high speed to pellet the precipitate.

-

Collect the supernatant containing the nucleotides.

-

-

HPLC Analysis:

-

Analyze the nucleotide extracts using a high-performance liquid chromatography (HPLC) system equipped with a strong anion-exchange column.

-

Use a phosphate buffer gradient for the mobile phase to separate the different nucleotides.

-

Detect the nucleotides using a UV detector at 254 nm.

-

Quantify the GTP concentration by comparing the peak area to a standard curve of known GTP concentrations.

-

Guanosine Rescue Experiment

This experiment validates that the antiviral activity of (R)-Merimepodib is due to IMPDH inhibition.

-

Procedure:

-

Follow the protocol for the Viral Replication Assay (Section 3.2).

-

In a parallel set of experiments, co-administer a range of concentrations of exogenous guanosine with (R)-Merimepodib during the pre-treatment and overlay steps.

-

A reversal or significant reduction in the antiviral activity of (R)-Merimepodib in the presence of guanosine confirms its on-target effect.

-

Visualization of Workflows and Pathways

Caption: Experimental workflow for (R)-Merimepodib target validation.

Conclusion

The collective evidence strongly supports the validation of IMPDH as the antiviral target of (R)-Merimepodib. Its potent, broad-spectrum antiviral activity is a direct consequence of the depletion of intracellular guanine nucleotide pools, which are essential for viral replication. The experimental protocols outlined in this guide provide a robust framework for researchers to further investigate the therapeutic potential of (R)-Merimepodib and other IMPDH inhibitors as a promising class of host-targeted antiviral agents.

References

Methodological & Application

Application Notes and Protocols: (R)-Merimepodib in SARS-CoV-2 Plaque Reduction Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for utilizing (R)-Merimepodib, a potent, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH), in a SARS-CoV-2 plaque reduction assay. These guidelines are intended to assist researchers in evaluating the antiviral efficacy of (R)-Merimepodib against SARS-CoV-2 in a laboratory setting.

(R)-Merimepodib , also known as Merimepodib (MMPD) or VX-497, has demonstrated significant in vitro activity against a range of RNA viruses.[1][2][3][4] Its mechanism of action involves the inhibition of IMPDH, a critical enzyme in the de novo synthesis of guanine nucleotides.[5] By depleting the intracellular pool of guanosine triphosphate (GTP), (R)-Merimepodib effectively curtails viral RNA replication.

Mechanism of Action: Inhibition of SARS-CoV-2 Replication

(R)-Merimepodib's antiviral activity stems from its ability to block the de novo synthesis of guanine nucleotides. Viral RNA-dependent RNA polymerase (RdRp) requires a steady supply of nucleotide triphosphates, including GTP, to efficiently replicate the viral genome. By inhibiting IMPDH, (R)-Merimepodib reduces the available GTP, thereby impeding SARS-CoV-2 replication. This mechanism is distinct from that of nucleoside analogs which act as chain terminators. The antiviral effect of (R)-Merimepodib can be reversed by the addition of exogenous guanosine, confirming its specific action on the IMPDH pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. biorxiv.org [biorxiv.org]

- 3. selleckchem.com [selleckchem.com]

- 4. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Optimal Concentration of (R)-Merimepodib for Cell Culture Experiments

Application Notes and Protocols for Researchers

(R)-Merimepodib , also known as Merimepodib and VX-497, is a potent, noncompetitive, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2][3] This enzyme plays a critical role in the de novo synthesis of guanine nucleotides.[4][5] By inhibiting IMPDH, (R)-Merimepodib depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis, leading to broad-spectrum antiviral and immunosuppressive effects. These application notes provide a comprehensive guide for researchers to determine the optimal concentration of (R)-Merimepodib for various cell culture experiments.

Mechanism of Action

(R)-Merimepodib exerts its biological effects by targeting IMPDH, a rate-limiting enzyme in the purine biosynthesis pathway. This inhibition leads to the depletion of GTP, which in turn affects multiple cellular processes, including viral replication and lymphocyte proliferation. The effects of (R)-Merimepodib can often be reversed by the addition of exogenous guanosine, confirming its mechanism of action.

Figure 1: Mechanism of action of (R)-Merimepodib.

Quantitative Data Summary

The optimal concentration of (R)-Merimepodib is highly dependent on the cell line, the specific virus being studied, and the desired experimental outcome. Below is a summary of reported 50% inhibitory concentrations (IC50) and 50% cytotoxic concentrations (CC50) in various contexts.

| Cell Line/Virus | Assay Type | IC50 (µM) | CC50 (µM) | Reference(s) |

| Antiviral Activity | ||||

| Foot-and-Mouth Disease Virus (FMDV) - Strain O/MYA98/BY/2010 | Antiviral Assay | 7.859 | 47.74 | |

| Foot-and-Mouth Disease Virus (FMDV) - Strain A/GD/MM/CHA/2013 | Antiviral Assay | 2.876 | 47.74 | |

| Hepatitis B Virus (HBV) in HepG2.2.15 cells | Antiviral Assay | 0.380 | 5.2 | |

| Various Viruses (HSV-1, parainfluenza-3, BVDV, VEEV, dengue) | Antiviral Assays | 6 - 19 | Not specified | |

| SARS-CoV-2 in Vero cells | Viral Titer Reduction | ~3.3 - 10 | Not specified | |

| Antiproliferative Activity | ||||

| Human Leukemia (CEM) cells | Proliferation Assay | ~0.1 | Not specified | |

| Lymphoid and Keratinocyte cells | Proliferation Assay | Potent inhibition | Not specified |

Experimental Protocols

General Guidelines for Preparing (R)-Merimepodib Stock Solutions

(R)-Merimepodib is soluble in DMSO.

-

Preparation of a 10 mM stock solution:

-

Dissolve 4.52 mg of (R)-Merimepodib (Molecular Weight: 452.46 g/mol ) in 1 mL of high-quality, sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage:

-

Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).

-

Protocol for Determining the Optimal Concentration Using a Cell Viability Assay

This protocol is essential to determine the cytotoxic concentration of (R)-Merimepodib in your specific cell line, which will inform the therapeutic window for subsequent experiments.

Figure 2: Workflow for determining the CC50 of (R)-Merimepodib.

Materials:

-

Your cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

(R)-Merimepodib stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., Cell Counting Kit-8 (CCK-8) or MTS assay)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count your cells.

-

Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

-

Incubate overnight to allow for cell attachment.

-

-

Drug Preparation and Treatment:

-

Prepare a series of dilutions of (R)-Merimepodib in complete culture medium. A common starting range is from 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions.

-

-

Incubation:

-

Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).

-

-

Cell Viability Measurement:

-

Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of CCK-8 reagent).

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

-

Plot the percentage of cell viability against the log of the (R)-Merimepodib concentration.

-

Use a non-linear regression analysis to calculate the CC50 value.

-

Protocol for Determining Antiviral Efficacy (IC50)

This protocol outlines a general method to determine the concentration of (R)-Merimepodib that inhibits viral replication by 50%.

Figure 3: Workflow for determining the IC50 of (R)-Merimepodib.

Materials:

-

Host cell line susceptible to the virus of interest

-

Virus stock with a known titer

-

(R)-Merimepodib stock solution

-

Culture plates (e.g., 12-well or 24-well plates)

-

Method for quantifying viral replication (e.g., plaque assay reagents, qPCR primers and probes, or antibodies for immunofluorescence).

Procedure:

-

Cell Seeding:

-

Seed host cells in culture plates to form a confluent monolayer.

-

-

Pre-treatment and Infection:

-

Prepare non-cytotoxic dilutions of (R)-Merimepodib in culture medium, as determined by the cell viability assay.

-

Pre-treat the cells with the drug dilutions for a specific period (e.g., 4 to 16 hours) before infection.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

-

Incubation:

-

Incubate the infected cells for a period appropriate for the virus's replication cycle.

-

-

Quantification of Viral Replication:

-

Plaque Assay: Collect the supernatant and perform a plaque assay to determine the viral titer.

-

qPCR: Extract viral RNA or DNA from the cells or supernatant and perform quantitative PCR to measure the amount of viral genetic material.

-

Immunofluorescence Assay (IFA): Fix and permeabilize the cells, then stain for viral antigens using specific antibodies to visualize and quantify infected cells.

-

-

Data Analysis:

-

Normalize the viral replication data to the untreated control.

-

Plot the percentage of viral inhibition against the log of the (R)-Merimepodib concentration.

-

Calculate the IC50 value using non-linear regression.

-

Conclusion

Determining the optimal concentration of (R)-Merimepodib is a critical first step for any in vitro study. By systematically evaluating its cytotoxicity and efficacy, researchers can establish a reliable therapeutic window for their specific experimental system. The protocols and data provided here serve as a comprehensive guide for the effective use of this potent IMPDH inhibitor in cell culture experiments.

References

Application of (R)-Merimepodib in Foot-and-Mouth Disease Virus Research Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foot-and-mouth disease (FMD) is a highly contagious and economically devastating viral disease affecting cloven-hoofed animals. The causative agent, the foot-and-mouth disease virus (FMDV), is a member of the Picornaviridae family.[1][2] While vaccines are available, the need for effective antiviral agents to control outbreaks and reduce viral shedding during the early stages of infection remains critical.[1][2] (R)-Merimepodib (also known as VX-497) is a potent, orally bioavailable, noncompetitive inhibitor of inosine monophosphate dehydrogenase (IMPDH).[3] IMPDH is a crucial enzyme in the de novo synthesis of guanine nucleotides, which are essential for the replication of both RNA and DNA viruses. By depleting the intracellular pool of guanine nucleotides, Merimepodib exhibits broad-spectrum antiviral activity. This document provides detailed application notes and protocols for the use of (R)-Merimepodib in FMDV research models.

Mechanism of Action

Merimepodib targets the host cell enzyme IMPDH, which catalyzes the rate-limiting step in the de novo synthesis of guanosine monophosphate (GMP) from inosine monophosphate (IMP). This inhibition leads to a reduction in the intracellular levels of guanosine triphosphate (GTP), a vital component for viral RNA synthesis. The antiviral effect of Merimepodib against FMDV is primarily due to the depletion of the guanine nucleotide pool, which is essential for viral replication. This mechanism has been demonstrated to be effective against various RNA and DNA viruses.

Caption: Mechanism of action of (R)-Merimepodib in inhibiting FMDV replication.

Data Presentation

In Vitro Efficacy and Cytotoxicity of (R)-Merimepodib

The antiviral activity of Merimepodib against different FMDV strains has been evaluated in vitro. The 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) are key parameters to determine the drug's efficacy and safety window.

| Compound | FMDV Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) | Reference |

| (R)-Merimepodib | O/MYA98/BY/2010 | IBRS-2 | 7.859 | 47.74 | 6.07 | |

| (R)-Merimepodib | A/GD/MM/CHA/2013 | IBRS-2 | 2.876 | 47.74 | 16.60 |

In Vivo Efficacy of (R)-Merimepodib in a Suckling Mouse Model

The protective effect of Merimepodib has been demonstrated in a suckling mouse model of FMDV infection.

| Treatment Group | FMDV Challenge Dose (LD50) | Survival Time | Survival Rate | Reference |

| Merimepodib (30 µ g/mouse ) | 100 | Prolonged up to 108 hours post-infection | Significantly higher than control (P < 0.0001) | |

| Control (Vehicle) | 100 | All mice died within 60 hours post-infection | 0% |

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the concentration of (R)-Merimepodib that is toxic to the host cells.

Materials:

-

IBRS-2 (Instituto Biologico Rinale Suino-2) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

(R)-Merimepodib

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay kit

-

96-well cell culture plates

Protocol:

-

Seed IBRS-2 cells into 96-well plates at a density of 3 × 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of (R)-Merimepodib in DMEM.

-

Remove the culture medium from the cells and add the different concentrations of Merimepodib.

-

Incubate the plates at 37°C for 48 hours.

-

Perform the MTS assay according to the manufacturer's instructions.

-

Measure the absorbance at 490 nm to determine cell viability.

-

Calculate the CC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Application Notes and Protocols for (R)-Merimepodib in Zika Virus Replication Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the utilization of (R)-Merimepodib, a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), in Zika virus (ZIKV) replication assays. (R)-Merimepodib, also known as VX-497 or MMPD, has demonstrated significant antiviral activity against ZIKV by depleting the intracellular guanine nucleotide pool essential for viral RNA synthesis.[1][2][3] These protocols are intended to provide a framework for the evaluation of (R)-Merimepodib's efficacy and mechanism of action in a laboratory setting.

Mechanism of Action

(R)-Merimepodib is a non-competitive inhibitor of the host cell enzyme IMPDH.[4] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[2] Viruses, including Zika virus, are heavily reliant on the host cell's nucleotide pools for the replication of their genetic material. By inhibiting IMPDH, (R)-Merimepodib reduces the intracellular concentration of guanosine triphosphate (GTP), a critical building block for viral RNA synthesis. This depletion of the guanine nucleotide pool leads to the suppression of ZIKV RNA replication. The antiviral effect of (R)-Merimepodib can be reversed by the addition of exogenous guanosine, which bypasses the IMPDH-catalyzed step in nucleotide synthesis.

Quantitative Data Summary

The following table summarizes the reported in vitro efficacy and cytotoxicity of (R)-Merimepodib against Zika virus.

| Parameter | Value | Cell Line | Reference |

| EC50 | 0.6 µM | Not specified | |

| IC50 | 0.6 ± 0.2 µM | Huh7 | |

| IC90 | 1.0 ± 0.2 µM | Huh7 | |

| CC50 | >10 µM | Huh7 | |

| Selectivity Index (SI) | >17 | Huh7 |

EC50 (Half-maximal Effective Concentration): The concentration of a drug that gives half-maximal response. IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor where the response (or binding) is reduced by half. IC90 (90% Inhibitory Concentration): The concentration of an inhibitor where the response is reduced by 90%. CC50 (Half-maximal Cytotoxic Concentration): The concentration of a drug that kills half the cells in a culture. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of a drug.

Experimental Protocols

Cell Culture and Virus Propagation

Objective: To maintain a healthy cell line susceptible to ZIKV infection and to generate a high-titer virus stock.

Materials:

-

Vero cells (or other susceptible cell lines like Huh7)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Zika virus strain (e.g., PRVABC59)

-

T-75 cell culture flasks

-

6-well plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Maintenance: Culture Vero cells in T-75 flasks with complete DMEM at 37°C in a 5% CO2 incubator. Passage the cells every 2-3 days or when they reach 80-90% confluency.

-

Virus Stock Preparation: a. Seed Vero cells in a T-75 flask and allow them to reach 80-90% confluency. b. Infect the cells with ZIKV at a low multiplicity of infection (MOI) of 0.01 in serum-free DMEM. c. Incubate for 1-2 hours at 37°C to allow for viral adsorption. d. After incubation, replace the inoculum with fresh complete DMEM. e. Incubate the infected cells at 37°C and monitor for cytopathic effect (CPE). f. When significant CPE is observed (typically 3-5 days post-infection), harvest the supernatant containing the virus. g. Centrifuge the supernatant at low speed to remove cell debris. h. Aliquot the virus stock and store at -80°C. i. Determine the virus titer of the stock using a plaque assay (see Protocol 3).

(R)-Merimepodib Antiviral Assay

Objective: To determine the dose-dependent inhibitory effect of (R)-Merimepodib on ZIKV replication.

Materials:

-

Vero cells

-

Complete DMEM

-

Zika virus stock of known titer

-

(R)-Merimepodib (dissolved in a suitable solvent like DMSO)

-

96-well plates

-

Guanosine (for reversal experiments)

Procedure:

-

Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection (e.g., 4 x 104 cells/well). Incubate overnight at 37°C.

-

Compound Preparation: Prepare a serial dilution of (R)-Merimepodib in complete DMEM. The final concentrations should typically range from sub-micromolar to low micromolar (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) and a no-drug control.

-

Infection and Treatment: a. Aspirate the culture medium from the cells. b. Infect the cells with ZIKV at an MOI of 0.1 in serum-free DMEM for 1-2 hours at 37°C. c. After viral adsorption, remove the inoculum and wash the cells with PBS. d. Add the prepared dilutions of (R)-Merimepodib to the respective wells. e. For guanosine reversal experiments, add a final concentration of 50-100 µM guanosine to a set of wells treated with (R)-Merimepodib.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Quantification of Viral Replication: After incubation, the level of viral replication can be assessed using either a plaque assay to measure infectious virus production or qRT-PCR to measure viral RNA levels.

Plaque Assay for Virus Titer Quantification

Objective: To quantify the number of infectious virus particles (plaque-forming units, PFU) in a sample.

Materials:

-

Vero cells

-

6-well or 12-well plates

-

Complete DMEM

-

Overlay medium (e.g., DMEM containing 1% methylcellulose or low-melting-point agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well or 12-well plates to form a confluent monolayer.

-

Serial Dilution of Virus: Prepare 10-fold serial dilutions of the virus-containing supernatant (from the antiviral assay or virus stock) in serum-free DMEM.

-

Infection: Infect the Vero cell monolayers with 200-400 µL of each viral dilution for 1-2 hours at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cells with 2-3 mL of overlay medium.

-

Incubation: Incubate the plates at 37°C for 4-5 days until plaques are visible.

-

Staining: a. Remove the overlay medium. b. Fix the cells with 10% formalin for at least 30 minutes. c. Stain the cells with crystal violet solution for 15-20 minutes. d. Gently wash the plates with water and allow them to dry.

-